Predicted BBB Permeability vs. Parent RXP03
The primary differentiation of Mmp-11-IN-1 is its design as a glycosyl prodrug to improve BBB behavior, a property absent in its active parent compound RXP03. RXP03 itself is described as having 'low lipophilicity and poor membrane permeability' that prevented clinical application [1]. A predictive study for Mmp-11-IN-1 (the glycosyl ester of RXP03) 'showed encouraging insights to improve drug delivery across biological barriers' compared to RXP03 [2]. This is a qualitative but critical functional distinction: RXP03 is not suitable for CNS studies, whereas Mmp-11-IN-1 is purpose-built for this application .
| Evidence Dimension | Blood-Brain Barrier (BBB) Permeability Prediction |
|---|---|
| Target Compound Data | Glycosyl ester prodrug; predicted to improve BBB behavior (qualitative) [2] |
| Comparator Or Baseline | RXP03: Low lipophilicity, poor membrane permeability, not BBB penetrant [1] |
| Quantified Difference | Not numerically quantified; difference is qualitative but functionally categorical (non-penetrant vs. predicted penetrant) |
| Conditions | In silico predictive permeability study [2] |
Why This Matters
This determines the compound's viability for in vivo CNS or BBB-related research models.
- [1] Abdou MM, et al. Novel glycosyl prodrug of RXP03 as MMP-11 prodrug: design, synthesis and virtual screening. BMC Chem. 2023;17:167. View Source
- [2] Abdou MM, et al. Novel glycosyl prodrug of RXP03 as MMP-11 prodrug: design, synthesis and virtual screening. BMC Chem. 2023;17:167. View Source
